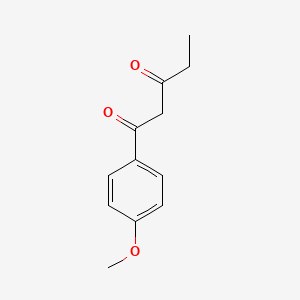

1-(4-Methoxyphenyl)pentane-1,3-dione

Description

Significance of β-Diketones in Synthetic Chemistry and Coordination Science

β-Diketones, or 1,3-diketones, are a class of organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) or methine carbon. This unique arrangement imparts a rich and versatile reactivity that makes them indispensable in various chemical disciplines. Their significance stems from two primary features: their role as key synthetic intermediates and their exceptional ability to act as ligands in coordination chemistry.

In synthetic chemistry, β-diketones are valued as crucial building blocks for the formation of a wide array of organic molecules, particularly heterocyclic compounds. researchgate.net The dicarbonyl structure serves as a precursor for synthesizing important five- and six-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines, which are core scaffolds in many pharmaceutically active compounds. Furthermore, the acidity of the central carbon atom allows for easy formation of a stabilized enolate, facilitating carbon-carbon bond-forming reactions, a cornerstone of organic synthesis.

In the realm of coordination science, β-diketones are renowned for their ability to form stable chelate complexes with a vast majority of metal ions from across the periodic table. nih.gov Upon deprotonation of the acidic enolic proton, the resulting β-diketonate anion acts as a bidentate, monoanionic ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered ring. These metal β-diketonate complexes are integral to numerous applications, including as catalysts for organic transformations, precursors for advanced materials synthesis via chemical vapor deposition, and as functional components in luminescent materials and NMR shift reagents. researchgate.net

Structural Characteristics and Reactivity Potential of the 1-(4-Methoxyphenyl)pentane-1,3-dione Scaffold

The scaffold of this compound consists of a pentane-1,3-dione backbone substituted with a 4-methoxyphenyl (B3050149) group at the C1 position. This structure possesses distinct characteristics that dictate its chemical behavior and potential applications.

A fundamental characteristic of β-diketones is their existence as a dynamic equilibrium of tautomeric forms: the diketo form and the enol form. libretexts.org For this compound, the equilibrium involves the diketo tautomer and two possible enol tautomers. The enol form is significantly stabilized through two key effects: the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, and the creation of a conjugated system involving the C=C and C=O double bonds. libretexts.org The presence of the 4-methoxyphenyl group provides extended π-conjugation, which further stabilizes the enol tautomer. The para-methoxy group (-OCH₃) is an electron-donating group, which influences the electron density of the entire conjugated system and the acidity of the enolic proton.

The reactivity of this compound is dominated by the chemistry of its dicarbonyl moiety.

Acidity and Enolate Formation: The proton on the C2 carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a base readily deprotonates this carbon to form a highly stabilized, nucleophilic enolate anion.

Coordination Chemistry: As a protonated ligand, it readily reacts with metal salts to form neutral metal(II) and metal(III) β-diketonate complexes. In this form, it acts as a chelating O,O-donor, forming a stable six-membered ring with the metal ion. researchgate.net

Heterocycle Synthesis: The 1,3-dicarbonyl unit is a classic precursor for reactions with dinucleophiles. For instance, reaction with hydrazine (B178648) derivatives yields pyrazoles, while reaction with hydroxylamine (B1172632) yields isoxazoles.

| Property | Value | Source |

|---|---|---|

| Compound Name | This compound | |

| Molecular Formula | C₁₂H₁₄O₃ | Calculated |

| Molecular Weight | 206.24 g/mol | Calculated |

| Analogue Compound | 1-(4-Methoxyphenyl)butane-1,3-dione | |

| Molecular Formula | C₁₁H₁₂O₃ | nih.gov |

| Molecular Weight | 192.21 g/mol | nih.gov |

| CAS Number | 4023-80-7 | nih.gov |

Overview of Research Trajectories for Aromatic β-Diketonates

The metal complexes of aromatic β-diketones, known as aromatic β-diketonates, are the focus of intense research due to their diverse and tunable functional properties. These properties are largely dictated by the nature of both the metal ion and the aromatic substituents on the β-diketone ligand.

One of the most prominent research areas is in the field of luminescent materials . Lanthanide complexes containing aromatic β-diketonates are particularly noteworthy. dntb.gov.ua In these systems, the aromatic ligand acts as an "antenna," efficiently absorbing ultraviolet light and transferring the energy to the central lanthanide ion (e.g., Eu³⁺ or Tb³⁺), which then emits light through its characteristic sharp, line-like transitions. mdpi.com This "antenna effect" overcomes the problem of the very weak light absorption of the lanthanide ions themselves. mdpi.com Research focuses on modifying the aromatic part of the ligand to tune the absorption and energy transfer properties; extending the π-conjugation or introducing substituents can alter the energy levels of the ligand's singlet and triplet states, thereby influencing the luminescence quantum yield of the complex. mdpi.com For instance, electron-donating groups like the methoxy (B1213986) substituent are known to enhance fluorescence quantum yields in related systems. nih.gov These luminescent materials are being developed for applications in organic light-emitting diodes (OLEDs), biological imaging, and sensors. mdpi.com

Another significant research trajectory is their application in catalysis . Transition metal β-diketonate complexes are explored as catalysts for a variety of organic reactions. acs.org Recent studies have demonstrated their potential for the chemical fixation of CO₂ into valuable cyclic carbonates under mild, energy-efficient conditions. rsc.org The versatility of the β-diketonate ligand allows for fine-tuning of the steric and electronic environment around the metal center, which is crucial for optimizing catalytic activity and selectivity.

Finally, aromatic β-diketonates are key components in the development of other functional materials . Difluoroboron β-diketonate (BF₂bdk) complexes are a class of classic fluorescent molecules investigated for use as two-photon dyes, oxygen sensors, and photochemical reagents. nih.gov Furthermore, the ability of β-diketonates to form complexes with a wide range of metals is being exploited to create heterometallic systems, where two or more different metal ions are incorporated into a single molecular architecture. nih.gov These multimetallic structures are of high interest for developing new materials with unique magnetic, catalytic, or luminescent properties. nih.gov

| Aromatic β-Diketonate Type | Metal Center(s) | Research Application Focus | Key Findings |

|---|---|---|---|

| Lanthanide Tris-β-diketonates | Eu³⁺, Tb³⁺, Gd³⁺ | Luminescent materials (OLEDs, sensors, bio-probes) | Aromatic ligand acts as an antenna; π-conjugation length affects energy transfer efficiency and quantum yield. mdpi.com |

| Transition Metal β-diketonates | Fe, Co, Ni, Cu, Pt | Homogeneous catalysis, functional materials | Active in CO₂ fixation; ancillary ligands play a crucial role in tuning photophysical properties. rsc.orgmdpi.com |

| Difluoroboron β-diketonates | Boron (BF₂) | Fluorescent dyes, oxygen sensors, two-photon materials | Exhibit strong fluorescence; electron-donating substituents on the aromatic rings enhance quantum yields. nih.gov |

| Heterometallic β-diketonates | Lanthanide-Alkali, etc. | Advanced functional materials | β-diketones act as building blocks to form discrete or polymeric structures with novel properties. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)pentane-1,3-dione |

InChI |

InChI=1S/C12H14O3/c1-3-10(13)8-12(14)9-4-6-11(15-2)7-5-9/h4-7H,3,8H2,1-2H3 |

InChI Key |

KLVOEDVKCPIDSW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Pentane 1,3 Dione and Its Analogues

Strategic Approaches to the 1,3-Diketone Core Synthesis

The construction of the 1,3-diketone scaffold can be achieved through various strategic approaches, including classical condensation reactions and modern transition-metal-free routes.

Claisen–Schmidt Condensation and Michael Addition Protocols

The Claisen-Schmidt condensation represents a cornerstone in the synthesis of α,β-unsaturated ketones, which are key precursors to 1,3-diketones. wikipedia.org This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. chemrevlett.com For the synthesis of a precursor to 1-(4-methoxyphenyl)pentane-1,3-dione, 4-methoxyacetophenone can be reacted with an appropriate aldehyde. scitepress.orgnih.gov The resulting α,β-unsaturated ketone, a chalcone (B49325) derivative, can then undergo further reactions to yield the desired 1,3-diketone.

While the direct synthesis of 1,3-diketones via a tandem Claisen-Schmidt condensation and Michael addition is more commonly applied to the formation of 1,5-dicarbonyl compounds, a sequential Michael addition followed by a retro-Claisen condensation of 1,3-diarylpropan-1,3-diones with nitrostyrenes has been described as a transition-metal-free method to generate γ-nitro ketones. ias.ac.in This demonstrates the utility of combining these classical reactions to achieve complex molecular architectures.

A general pathway to a 1,3-diketone from a chalcone intermediate involves the bromination of the chalcone followed by hydrolysis. This method has been successfully used to synthesize 1-(2'-aryl-4'-methylthiazol-5'-yl)-3-arylpropane-1,3-diones from their corresponding chalcone precursors. researchgate.net

Transition-Metal-Free Synthetic Routes for 1,5-Diketones

In the pursuit of more environmentally benign and cost-effective synthetic methods, transition-metal-free reactions have gained significant attention. The addition of ketones or nitriles to 1,3-dienes can be achieved without the use of transition metals, representing a highly atom-economical approach. nih.gov Furthermore, the synthesis of 1,3-diketones from aldehydes and ketones can be accomplished using Bu4NI (TBAI) as a catalyst in the presence of DTBP-TBHP/p-TsOH, avoiding the need for metal catalysts. researchgate.net Another transition-metal-free approach involves the reaction of aryl and alkyl-substituted tertiary amides with ketones in the presence of LiHMDS to produce 1,3-diketones in good yields. organic-chemistry.org

One-Pot Synthetic Strategies for Diketone Derivatives

One-pot multicomponent reactions offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. acs.orgnih.gov While a specific one-pot synthesis for this compound is not extensively detailed, general methodologies for the synthesis of 1,3-diketones and their derivatives are applicable. For instance, a TFAA/TfOH-mediated acylation of aromatic ketones with alkanoic acids provides a direct and operationally simple route to 1,3-diketones. beilstein-journals.org This method has been successfully applied to a range of alkyl aryl ketones. beilstein-journals.org Additionally, the synthesis of polysubstituted pyrazoles in a one-pot procedure directly from acids and ketones highlights the versatility of this approach. beilstein-journals.org

Functionalization and Derivatization Techniques on the this compound Framework

Once the 1,3-diketone core is established, further functionalization can be carried out to introduce diverse chemical properties and functionalities.

Halogenation and Fluorination Strategies for β-Diketonate Ligands

The introduction of halogen atoms into the β-diketone scaffold can significantly alter the electronic properties and reactivity of the molecule. Regioselective halogenation of β-diketones at the γ-methyl groups can be achieved by utilizing their BF2 complexes. acs.orgnih.gov This method employs N-halosuccinimide (NXS) as the halogen source and a catalytic amount of triethylamine, yielding mono-, di-, and trihalogenated compounds. acs.orgnih.gov The hydrolysis of these halogenated BF2 complexes then affords the corresponding γ-halogenated β-diketones. acs.orgnih.gov

Fluorinated β-diketones are of particular interest due to their applications in materials science and medicinal chemistry. nih.govnih.gov The synthesis of fluorinated analogues can be approached through various methods, though specific examples for this compound are not prevalent. General strategies often involve the use of fluorinated building blocks in the initial synthesis of the diketone.

| Method | Reagents | Position of Halogenation | Key Features |

|---|---|---|---|

| Using BF2 Complexes | N-halosuccinimide (NXS), Triethylamine | γ-Methyl group | Regioselective, produces mono-, di-, and tri-halogenated products. acs.orgnih.gov |

| Palladium-Catalyzed | N-halosuccinimides | Arene C-H bonds | Regioselective, applicable to a wide range of substrates. organic-chemistry.org |

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The incorporation of additional aromatic and heteroaromatic rings onto the this compound framework can lead to compounds with novel properties. While direct functionalization of the pentane-1,3-dione backbone is one approach, another strategy involves the synthesis of the diketone from precursors already containing the desired moieties. For example, a three-component cross-coupling of aryl and heteroaryl bromides, carbon monoxide, and boronic acids provides a general synthesis of diarylketones, which can be precursors to more complex 1,3-diketones. nih.gov

Furthermore, the synthesis of 1-(4-methoxyphenyl)-3-(substituted)-1H-pyrrole-2,5-diones and their subsequent functionalization to triazoles demonstrates a viable route for introducing heteroaromatic systems. arabjchem.orgresearchgate.net This suggests that similar strategies could be adapted for the modification of 1,3-diketone structures.

| Method | Starting Materials | Resulting Moiety | Reference |

|---|---|---|---|

| Three-Component Cross-Coupling | Aryl/heteroaryl bromides, CO, boronic acids | Diarylketone precursor | nih.gov |

| Functionalization of Pyrrole-2,5-diones | 1-(4-methoxyphenyl)-3-alkynyl-1H-pyrrole-2,5-diones | Triazoles | arabjchem.orgresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govgreenchemistry-toolkit.org The synthesis of β-diketones, including analogues of this compound, has been a fertile ground for the application of these principles, focusing on improving energy efficiency, utilizing safer solvents, employing catalytic reactions, and preventing waste. firp-ula.orgjddhs.com Methodologies such as microwave-assisted synthesis, sonochemistry (ultrasound-assisted synthesis), and the use of solvent-free conditions or reusable catalysts have demonstrated significant advantages over traditional methods. jddhs.comnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to dramatically reduced reaction times, increased yields, and enhanced product purity. mtak.hu This technique aligns with the green chemistry principle of designing for energy efficiency. jddhs.com In the context of β-diketone synthesis, microwave assistance has been successfully applied to classic reactions like the Claisen condensation. mtak.hucolab.ws

For instance, the synthesis of functionalized α,β-unsaturated ketones, which are structurally related to diketone precursors, via the Claisen-Schmidt reaction is significantly accelerated under microwave irradiation, often completing in minutes with high yields and selectivity, while avoiding self-condensation by-products common in conventional heating methods. researchgate.netnih.gov One study demonstrated the synthesis of an ultraviolet absorbent, a complex β-diketone, through a microwave-assisted Claisen condensation, showcasing the technology's applicability to structurally diverse analogues. mtak.hu The efficiency of this method often allows for solvent-free conditions, further enhancing its green credentials. colab.ws

Interactive Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzalacetone Analogues

This table illustrates the typical improvements in reaction time and yield when applying microwave irradiation to the Claisen-Schmidt condensation, a key reaction for forming precursors to diketone structures.

| Aldehyde Reactant | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-dimethoxybenzaldehyde | Conventional (Base catalyst) | Several hours | Moderate | nih.gov |

| 3,4-dimethoxybenzaldehyde | Microwave-Assisted | 10-30 minutes | 98% | nih.gov |

| 4-methylbenzaldehyde | Conventional (Base catalyst) | Several hours | Moderate | researchgate.net |

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative to conventional methods. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. nih.gov

This technique has been effectively used for synthesizing a variety of heterocyclic compounds from β-dicarbonyl precursors. ksu.edu.sarsc.org For example, the one-pot, three-component condensation of aryl glyoxals with β-dicarbonyl compounds proceeds efficiently under ultrasonic irradiation in water, an environmentally benign solvent. ksu.edu.sa The use of ultrasound often leads to higher yields in shorter timeframes compared to silent (non-irradiated) reactions. nih.gov Furthermore, ultrasound can facilitate reactions under solvent-free and catalyst-free conditions, representing a significant advancement in sustainable chemical synthesis. rsc.orgnih.gov

Interactive Table 2: Effect of Ultrasound on Synthesis of Heterocyclic Analogues

This table demonstrates the acceleration and yield improvement achieved by using ultrasound in the synthesis of complex molecules derived from dicarbonyl compounds.

| Product Type | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Dihydroquinoline derivative | Conventional (Ethanol) | 5 hours | 55% | nih.gov |

| Dihydroquinoline derivative | Ultrasound (Water) | 1 hour | 96% | nih.gov |

| 1,5-Benzodiazepine derivative | Conventional (Stirring, 90°C) | 75 minutes | 82% | nih.gov |

Solvent-Free and Alternative Solvent Systems

A core tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. nih.gov The synthesis of β-diketones and their analogues has seen significant progress in this area. Solvent-free reactions, often facilitated by microwave or ultrasound energy, proceed by mixing neat reactants, which simplifies the process, reduces waste, and lowers environmental impact. jddhs.comcolab.ws

When a solvent is necessary, the focus shifts to greener alternatives like water. nih.gov Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its unique properties, such as the ability to form hydrogen bonds, can increase the electrophilicity of carbonyl groups and enhance reaction rates, as seen in various ultrasound-promoted syntheses of heterocyclic compounds from dicarbonyls. nih.gov

Use of Green Catalysts

Coordination Chemistry and Metal Complexation of 1 4 Methoxyphenyl Pentane 1,3 Dione

Ligand Design and Coordination Modes of β-Diketones

1-(4-Methoxyphenyl)pentane-1,3-dione belongs to the class of β-diketones, which are organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) group. The acidity of the methylene protons allows for the deprotonation of the β-diketone to form a β-diketonate anion. This anion can exist in several tautomeric forms, with the enolate form being the one that predominantly participates in coordination to metal ions.

The β-diketonate anion acts as a bidentate chelating ligand, coordinating to a metal ion through the two oxygen atoms of the enolate form. This coordination results in the formation of a stable six-membered chelate ring. The electronic properties of the β-diketone ligand can be tuned by modifying the terminal R groups. In the case of this compound, the presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the electronic structure of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with this compound as a Primary Ligand

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the β-diketone in the presence of a base. The base facilitates the deprotonation of the ligand, allowing for coordination to the metal center. The resulting complexes can be characterized by a variety of techniques, including elemental analysis, infrared (IR) and UV-visible spectroscopy, and single-crystal X-ray diffraction.

Europium(III) complexes of β-diketones are of particular interest due to their strong red luminescence, which arises from the "antenna effect." In this process, the organic ligand absorbs UV light and efficiently transfers the energy to the central Eu(III) ion, which then emits its characteristic sharp f-f transition lines.

While specific studies on this compound with Europium(III) are not extensively detailed in the provided context, extensive research on analogous systems provides significant insight. For instance, the synthesis of ternary Europium(III) complexes with the structurally similar β-diketone, 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione (B3055168) (MPPD), has been reported. cornell.edu These complexes, with the general formula Eu(MPPD)₃L (where L is an ancillary ligand), are prepared by reacting europium(III) salts with the β-diketone and a secondary ligand. cornell.edu

These ternary complexes exhibit the characteristic emission bands of the europium ion, indicating efficient sensitization by the β-diketonate ligand. cornell.edu The coordination sphere around the Eu(III) ion in such complexes is typically saturated by the three β-diketonate ligands and the ancillary ligand, leading to coordinatively saturated and stable species.

Copper(II) ions readily form stable complexes with β-diketonate ligands. The synthesis of these complexes generally involves the reaction of a copper(II) salt with the β-diketone in a suitable solvent. The resulting complexes often adopt a square planar or distorted octahedral geometry.

In the absence of other coordinating ligands, a simple bis(β-diketonato)copper(II) complex, Cu(β-diketonate)₂, is typically formed. The coordination geometry around the copper(II) center in these complexes is often square planar, with the two bidentate β-diketonate ligands providing the four coordinating oxygen atoms. Intermolecular interactions can sometimes lead to dimerization or polymerization in the solid state.

The introduction of additional ligands can lead to the formation of more complex coordination architectures. For example, the reaction of a copper(II) salt with a β-diketone and a bridging ligand like 4,4'-bipyridine (B149096) can result in the formation of coordination polymers. e3s-conferences.org In such structures, the copper centers are coordinated by the β-diketonate ligands in the equatorial positions, while the bridging ligands link the copper centers in the axial positions, creating one-dimensional chains or more complex networks.

The versatile coordination behavior of this compound and related β-diketones allows for the construction of multi-metallic and polymeric coordination entities. The carbonyl oxygen atoms of the coordinated β-diketonate ligand can potentially act as bridging points to other metal centers, although this is less common than bridging through ancillary ligands.

A more common strategy for forming polymeric structures involves the use of ancillary ligands with multiple donor sites capable of bridging metal centers. For instance, the use of ligands like pyrazine (B50134) or 4,4'-bipyridine in conjunction with β-diketonate complexes can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. nih.gov In a related context, the copolymerization of 2-(4-methoxyphenyl)-1,3-butadiene highlights the potential for forming polymeric structures involving the methoxyphenyl moiety, although this is through a different chemical process. mdpi.comnih.gov

Ancillary Ligand Effects on Metal Complex Properties (e.g., 2,2-Dipyridine, 1,10-Phenanthroline)

The introduction of ancillary, or secondary, ligands into the coordination sphere of a metal β-diketonate complex can have a profound impact on its properties. Ancillary ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) are frequently used in the design of lanthanide and transition metal complexes.

In the case of Europium(III) β-diketonate complexes, the inclusion of ancillary ligands like bpy and phen can significantly enhance their luminescent properties. cornell.edu These nitrogen-containing heterocyclic ligands can replace water molecules that might otherwise coordinate to the Eu(III) ion. The presence of O-H oscillators from coordinated water molecules is known to quench the luminescence of lanthanide ions through non-radiative decay pathways. By excluding water from the inner coordination sphere, these ancillary ligands help to increase the luminescence quantum yield and lifetime of the complex. acs.org Furthermore, these ancillary ligands can also participate in the energy transfer process, acting as additional "antenna" to sensitize the Eu(III) emission. cornell.edu

Interactive Data Table: Properties of Related Europium(III) β-Diketonate Complexes

| Complex | Ancillary Ligand | Emission Peaks (nm) | Lifetime (ms) | Quantum Yield (%) | Reference |

| Eu(MPPD)₃ | - | 579, 592, 613, 652, 700 | - | - | cornell.edu |

| Eu(MPPD)₃·Bipy | 2,2'-Bipyridine | 579, 592, 613, 652, 700 | - | - | cornell.edu |

| Eu(MPPD)₃·Phen | 1,10-Phenanthroline | 579, 592, 613, 652, 700 | - | - | cornell.edu |

Note: Specific lifetime and quantum yield data for the MPPD complexes were not provided in the source material but are generally enhanced by the ancillary ligands.

Advanced Spectroscopic and Structural Analysis of 1 4 Methoxyphenyl Pentane 1,3 Dione and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR, 1D/2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1-(4-methoxyphenyl)pentane-1,3-dione, particularly for investigating the keto-enol tautomerism inherent to β-diketones. researchgate.net In solution, this compound exists as an equilibrium mixture of the diketo form and the more stable enol form, which are in slow exchange on the NMR timescale, allowing for the observation of distinct signals for each tautomer. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of the enol form of this compound is expected to show a characteristic downfield signal for the enolic proton, typically in the range of 15-17 ppm, due to strong intramolecular hydrogen bonding. The methoxy (B1213986) group protons on the phenyl ring would appear as a sharp singlet around 3.8 ppm. The aromatic protons will present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the region of 6.9-8.0 ppm. The methyl protons of the pentane (B18724) chain are expected to produce a singlet at approximately 2.2 ppm, while the methylene (B1212753) protons would appear as a singlet around 6.2 ppm. For the diketo form, the methylene protons situated between the two carbonyl groups would give a signal at a different chemical shift, and the terminal methyl protons would also be shifted compared to the enol form.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence for the keto-enol tautomerism. The carbonyl carbons of the diketo form are expected to resonate around 200 ppm. In the enol form, the carbonyl carbons will have distinct chemical shifts, one being more shielded than the other due to conjugation and hydrogen bonding. The enolic double bond carbons would appear in the olefinic region of the spectrum. The carbon of the methoxy group is typically found around 55 ppm. The aromatic carbons will show signals in the 114-164 ppm range, with the carbon attached to the oxygen of the methoxy group being the most deshielded.

2D NMR Techniques: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for the unambiguous assignment of all proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular structure and confirm the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Enol Form of this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Enolic OH | 15.0 - 17.0 | - |

| -OCH₃ | ~3.8 | ~55.5 |

| Aromatic CH | 6.9 - 8.0 | 114.0 - 132.0 |

| Aromatic C-OCH₃ | - | ~163.5 |

| Aromatic C-CO | - | ~129.0 |

| Enolic CH | ~6.2 | ~97.0 |

| -CH₃ | ~2.2 | ~25.0 |

| C=O (phenyl side) | - | ~185.0 |

| C=O (methyl side) | - | ~195.0 |

Note: The chemical shifts are predicted based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Coordination Site Analysis

Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and for determining the coordination sites upon the formation of metal complexes. The IR spectrum of the free ligand is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and carbon-carbon double (C=C) bonds of the enol form. Typically, the C=O stretching vibration appears in the region of 1600-1700 cm⁻¹, while the C=C stretching vibration is observed around 1500-1600 cm⁻¹. The broad absorption band in the 2500-3200 cm⁻¹ range is indicative of the strongly hydrogen-bonded enolic hydroxyl group.

Upon coordination to a metal ion, significant changes in the vibrational spectrum are observed. The chelation of the β-diketonate to a metal center through its two oxygen atoms leads to a delocalization of the π-electrons within the newly formed six-membered ring. Consequently, the C=O stretching band shifts to a lower frequency (typically 1500-1600 cm⁻¹), and the C=C stretching band shifts to a higher frequency. These shifts are indicative of a decrease in the C=O bond order and an increase in the C=C bond order, confirming the coordination of the ligand to the metal ion. researchgate.net Furthermore, new absorption bands appear in the far-infrared region (typically below 600 cm⁻¹), which are attributed to the metal-oxygen (M-O) stretching vibrations, providing direct evidence of the formation of the metal complex. nih.gov The precise positions of these M-O bands are dependent on the mass of the metal ion and the strength of the M-O bond.

Table 2: Characteristic FTIR Absorption Bands for this compound and its Metal Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

| ν(O-H) of enol | 2500 - 3200 (broad) | Absent |

| ν(C=O) | 1600 - 1700 | 1500 - 1600 |

| ν(C=C) | 1500 - 1600 | Shifted |

| ν(M-O) | - | 400 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and its metal complexes. The spectrum of the free ligand typically exhibits intense absorption bands in the UV region, which are attributed to π→π* transitions within the conjugated system of the enol form and the aromatic ring.

Upon complexation with a transition metal ion, the UV-Vis spectrum can show significant changes. The π→π* transitions of the ligand may be shifted in energy (either to longer or shorter wavelengths) due to the influence of the metal ion on the ligand's electronic structure. More importantly, new absorption bands often appear in the visible region of the spectrum. uomustansiriyah.edu.iq These new bands are typically of lower intensity and are assigned to d-d electronic transitions of the metal ion in the ligand field created by the β-diketonate. hhrc.ac.in The number, position, and intensity of these d-d bands provide valuable information about the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar) and the strength of the ligand field. illinois.edu For metal complexes with d¹⁰ or d⁰ electronic configurations, no d-d transitions are observed. In some cases, intense ligand-to-metal charge transfer (LMCT) bands can also be observed, which can provide further insight into the electronic structure of the complex. researchgate.net

Table 3: Expected Electronic Transitions for this compound and its Transition Metal Complexes

| Type of Transition | Wavelength Range (nm) | Molar Absorptivity (ε) | Assignment |

| Intraligand | 200 - 400 | High | π→π* |

| d-d | 400 - 800 | Low | Transitions between d-orbitals of the metal |

| Charge Transfer (CT) | 300 - 500 | High | Ligand-to-Metal Charge Transfer (LMCT) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and its metal complexes, as well as for obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of the free ligand, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the carbonyl groups, leading to the formation of stable acylium ions. chemguide.co.uklibretexts.org Common fragmentation pathways could include the loss of a methyl group, an ethyl group, or a methoxyphenyl group as radicals, resulting in characteristic fragment ions.

For metal complexes, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often used to obtain the mass spectrum of the intact complex. The spectrum would show a peak corresponding to the molecular ion of the complex, confirming its stoichiometry. The fragmentation of metal complexes in the mass spectrometer can provide information about the lability of the ligands and the strength of the metal-ligand bonds. The fragmentation may involve the sequential loss of neutral ligand molecules or the fragmentation of the ligand itself while still coordinated to the metal. The isotopic pattern of the metal ion can also be observed, which helps in confirming the identity of the metal in the complex.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 206 | [C₁₂H₁₄O₃]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 177 | [M - C₂H₅]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 43 | [CH₃CO]⁺ |

Note: The fragmentation pattern is predicted based on general principles of mass spectrometry for ketones and aromatic compounds.

X-ray Diffraction Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound and its metal complexes in the solid state. For the free ligand, a crystal structure would reveal the preferred tautomeric form (keto or enol) in the solid state and provide detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Table 5: Key Information Obtainable from X-ray Diffraction Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Coordination Geometry | The arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, square planar). |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Intermolecular Interactions | Identification of non-covalent interactions such as hydrogen bonds and π-π stacking that influence crystal packing. |

Theoretical and Computational Investigations of 1 4 Methoxyphenyl Pentane 1,3 Dione Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and calculating electronic properties.

A DFT study of 1-(4-Methoxyphenyl)pentane-1,3-dione would typically begin with the optimization of its three-dimensional structure to find the most stable conformation (the global minimum on the potential energy surface). This involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.

Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution within the molecule and helps to identify electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, the oxygen atoms of the dione (B5365651) and methoxy (B1213986) groups would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -X.XXXX Hartree | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y.YYY eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z.ZZZ eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ΔE eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D.DD Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are for illustrative purposes and are not based on actual calculations for this compound due to the lack of specific literature.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonds.

An NBO analysis of this compound would allow for the investigation of intramolecular interactions, such as hyperconjugation. This involves the donation of electron density from a filled bonding or lone pair orbital (a donor) to an empty or partially filled antibonding orbital (an acceptor). The strength of these interactions can be quantified by second-order perturbation theory analysis of the Fock matrix, which provides stabilization energies (E(2)). Larger E(2) values indicate stronger interactions. For instance, interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent carbon-carbon or carbon-oxygen bonds could be quantified.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points (BCPs). Key parameters derived from QTAIM analysis include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). The signs of ∇²ρ(r) and H(r) can be used to classify interactions as shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a system.

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures. An MD simulation would reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations are invaluable for studying the interactions between a ligand, such as this compound, and a metal ion or a biological macromolecule like a protein. The dione moiety of the molecule is a classic bidentate ligand capable of coordinating to metal ions. MD simulations could be used to model the coordination process, characterize the geometry of the resulting metal complex, and analyze the stability of the ligand-metal bonds. Key interactions, such as coordinate bonds and hydrogen bonds, that stabilize the complex can be identified and their dynamics monitored over time.

Computational Predictions of Reactivity and Ligand Binding Affinity

Computational methods can provide valuable predictions of a molecule's reactivity and its affinity for a binding partner.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters can be used to compare the reactivity of this compound with other related compounds.

The prediction of ligand binding affinity, often expressed as the binding free energy (ΔG_bind), is a more complex computational task. For the binding of this compound to a metal ion or a protein, methods such as molecular docking and free energy calculations can be employed.

Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. While docking can provide a quick estimate of the binding mode and a scoring function to rank different ligands, more accurate binding affinity predictions require more computationally intensive methods.

Free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), performed in conjunction with MD simulations, can provide more quantitative predictions of binding affinities. These methods calculate the free energy difference between two states (e.g., the ligand in solution and the ligand bound to the receptor) by simulating a non-physical pathway that connects them. Although computationally expensive, these methods can achieve accuracies within 1-2 kcal/mol of experimental values.

Applications and Functional Materials Derived from 1 4 Methoxyphenyl Pentane 1,3 Dione Metal Complexes

Luminescent Materials and Photophysical Properties of Europium(III) Diketonate Complexes

Europium(III) complexes are renowned for their intense and narrow-band red luminescence, making them highly valuable for applications in optoelectronics, bioimaging, and sensors. nih.gov The β-diketonate ligand, 1-(4-methoxyphenyl)pentane-1,3-dione, serves as an efficient "antenna" ligand, absorbing ultraviolet (UV) light and transferring the energy to the central Eu(III) ion, which then emits light. mdpi.com This sensitization process is crucial because the f-f transitions of the Eu(III) ion are Laporte-forbidden, resulting in very low absorption coefficients. nih.govmdpi.com

The emission spectra of europium(III) complexes with this compound are dominated by the characteristic transitions from the excited state (⁵D₀) to the various levels of the ground state (⁷Fₙ). mdpi.comresearchgate.net These transitions result in sharp emission peaks at specific wavelengths, with the hypersensitive ⁵D₀ → ⁷F₂ transition around 612 nm being the most intense, which is responsible for the brilliant red color. mdpi.comresearchgate.net The presence of a single peak for the ⁵D₀ → ⁷F₀ transition is indicative of a single coordination environment around the Eu(III) ion in the material. nih.gov

Table 1: Typical Emission Transitions for Europium(III) β-Diketonate Complexes

| Transition | Wavelength Range (nm) | Color | Relative Intensity |

| ⁵D₀ → ⁷F₀ | ~580 | Yellow-Orange | Very Weak |

| ⁵D₀ → ⁷F₁ | ~591 | Orange | Medium |

| ⁵D₀ → ⁷F₂ | ~612 | Red | Very Strong |

| ⁵D₀ → ⁷F₃ | ~650 | Red | Weak |

| ⁵D₀ → ⁷F₄ | ~700 | Deep Red | Medium |

The process of luminescence in Eu(III) β-diketonate complexes is governed by an intramolecular energy transfer mechanism, often referred to as the antenna effect. nih.govnih.gov The mechanism proceeds through several key steps:

Absorption: The β-diketonate ligand, acting as the antenna, absorbs photons, typically in the UV region, promoting an electron from its singlet ground state (S₀) to a singlet excited state (S₁). mdpi.com

Intersystem Crossing (ISC): The excited ligand then undergoes a rapid and efficient non-radiative transition from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁). nih.govnih.gov

Energy Transfer (ET): The energy from the ligand's triplet state is transferred to the Eu(III) ion, exciting it to one of its resonant energy levels, primarily the ⁵D₀ state. nih.gov For this transfer to be efficient, the triplet state energy of the ligand must be appropriately positioned above the ⁵D₀ emitting level of the Eu(III) ion (approximately 17,250 cm⁻¹). nih.gov

Emission: The excited Eu(III) ion relaxes by emitting a photon, producing the characteristic sharp-line luminescence as it returns to the ⁷Fₙ ground states. mdpi.com

Catalytic Applications in Organic Transformations

Metal β-diketonates are a versatile class of coordination compounds used as catalysts in various organic reactions. The stability, volatility, and solubility of these complexes in organic solvents make them suitable for homogeneous catalysis.

Complexes of transition metals with β-diketone ligands like this compound are explored for their catalytic activity. nih.gov The electronic and steric properties of the β-diketonate ligand can be tuned by changing substituents, which in turn influences the catalytic performance of the metal center. For example, molybdenum(IV) bis-β-diketonate complexes have been shown to be highly active pre-catalysts for allylic substitution reactions. nih.govchemrxiv.org In these reactions, the β-diketonate ligand helps to stabilize the metal center in its active oxidation state and influences the reactivity and selectivity of the transformation. chemrxiv.org

The 1,3-dicarbonyl motif present in this compound makes it a valuable C-C-C building block for the synthesis of various heterocyclic compounds.

Pyridines: Substituted pyridines can be synthesized through condensation reactions involving a 1,3-dicarbonyl compound. In variations of the Hantzsch pyridine (B92270) synthesis, this compound can react with an aldehyde and ammonia (B1221849) or an ammonia source to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the corresponding pyridine. baranlab.orgijnrd.org

Quinolines: The synthesis of quinolines can be achieved by the reaction of 1,3-dicarbonyl compounds with aniline (B41778) derivatives. For instance, in the Combes quinoline (B57606) synthesis, an aniline is condensed with a β-diketone under acidic conditions to form a β-aminoenone intermediate, which then cyclizes and dehydrates to yield the quinoline ring system.

Pyrylium (B1242799) Salts: Pyrylium salts can be prepared from the condensation of two moles of a ketone (like acetophenone) and one mole of a β-diketone in the presence of a strong acid and a dehydrating agent. researchgate.netnih.gov Alternatively, 1,5-diketones, which can be derived from β-diketones, are direct precursors that cyclize to form pyrylium salts. nih.govwikipedia.org These salts are themselves useful intermediates for synthesizing other heterocycles, such as pyridines and pyridinium (B92312) salts, by reacting them with nucleophiles like ammonia or primary amines. nih.govwikipedia.org

Advanced Materials Science Applications beyond Catalysis and Luminescence

The utility of metal complexes derived from this compound extends beyond luminescence and catalysis into other areas of advanced materials science.

Nonlinear Optical (NLO) Materials: Metal β-diketonate complexes are investigated for their second- and third-order nonlinear optical (NLO) properties. researchgate.net NLO materials can alter the phase, frequency, or amplitude of light and are crucial for applications in telecommunications, optical computing, and frequency conversion. The NLO response in these complexes often arises from intramolecular charge-transfer transitions, such as ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer. researchgate.net The combination of a polarizable β-diketonate ligand and a metal center can lead to materials with significant hyperpolarizability, a key requirement for NLO activity. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)pentane-1,3-dione, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via Claisen condensation between 4-methoxyacetophenone and an appropriate ester (e.g., ethyl acetate) under basic conditions. Key steps include:

- Using anhydrous sodium ethoxide as a base to promote enolate formation.

- Maintaining strict temperature control (0–5°C) to minimize side reactions.

- Purification via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity can be verified by HPLC (>95%) and melting point analysis (81–86°C) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR should show two distinct carbonyl protons (δ 5.5–6.5 ppm) and a singlet for the methoxy group (δ ~3.8 ppm). Discrepancies may arise due to keto-enol tautomerism; use DMSO-d₆ to stabilize the enolic form .

- Melting Point: Compare experimental values (81–86°C) with literature data .

- X-ray Diffraction (XRD): Resolve tautomeric forms by analyzing crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Emergency Measures: In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can tautomeric equilibria of this β-diketone be experimentally resolved, and what analytical tools are most effective?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for crystal structure refinement to identify dominant tautomeric forms. The enolic form is stabilized by intramolecular hydrogen bonding (O–H⋯O), visible in XRD data .

- Variable-Temperature NMR: Monitor chemical shift changes across temperatures (e.g., −40°C to 80°C) to track tautomer ratios .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict UV-Vis absorption. Compare with experimental λmax values (e.g., ~350 nm for enolic form) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking, C–H⋯O) to correlate crystal packing with stability .

Q. How does environmental exposure (e.g., UV light, humidity) affect the compound’s stability, and how can degradation be mitigated?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to UV light (320–400 nm) and monitor degradation via HPLC. Use additives like antioxidants (e.g., BHT) or UV absorbers (e.g., avobenzone derivatives) to enhance photostability .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under controlled humidity (e.g., 40–80% RH) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be systematically addressed?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR data with IR spectroscopy (e.g., carbonyl stretches at ~1600–1700 cm⁻¹) and mass spectrometry (molecular ion peak at calculated MW ± 1 Da).

- Dynamic NMR (DNMR): Resolve broadening peaks caused by tautomer interconversion by lowering measurement temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.